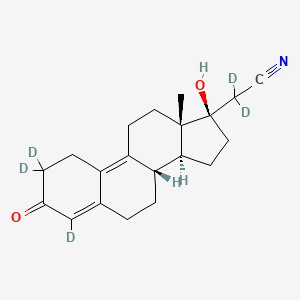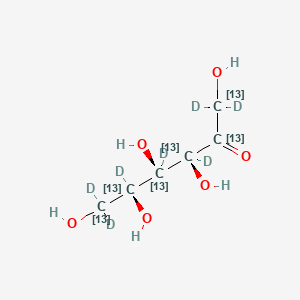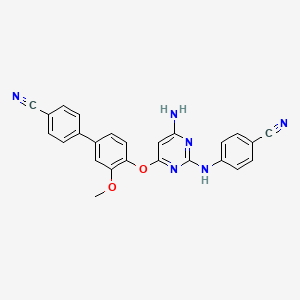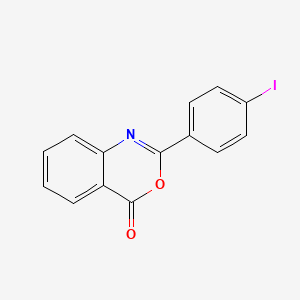
NTPDase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NTPDase-IN-3 is a compound known for its inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are responsible for hydrolyzing nucleotides such as adenosine triphosphate and adenosine diphosphate to their monophosphate forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution and Suzuki reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of NTPDase-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
NTPDase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of NTPDases and their role in nucleotide metabolism.
Mechanism of Action
NTPDase-IN-3 exerts its effects by inhibiting the activity of NTPDases, thereby modulating the levels of extracellular nucleotides such as adenosine triphosphate and adenosine diphosphate. This inhibition affects purinergic signaling pathways, which play a crucial role in various physiological processes, including immune response, inflammation, and thrombosis . The molecular targets of this compound include the active sites of NTPDase enzymes, where it binds and prevents the hydrolysis of nucleotides .
Comparison with Similar Compounds
NTPDase-IN-3 is unique in its broad-spectrum inhibitory effects on multiple NTPDase isoforms, including NTPDase1, NTPDase2, NTPDase3, and NTPDase8 . Similar compounds include:
Compound 5e: Another NTPDase inhibitor with specific inhibitory effects on NTPDase3 and NTPDase8.
BG0136: Known for its effects on insulin release by inhibiting NTPDase3 activity.
NF279: A compound that affects purinergic signaling by inhibiting NTPDase activity.
This compound stands out due to its potent inhibitory effects across multiple NTPDase isoforms, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24ClN3OS2 |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27) |
InChI Key |
YQOHNUQVTDOXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















